2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine
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Overview
Description
1H-Indole-3-ethanamine, beta,2-diphenyl- is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-ethanamine, beta,2-diphenyl- typically involves the reaction of alkyl phenyl ketones with phenyl hydrazine. This reaction forms 3-alkyl-substituted 2-phenyl-1H-indole derivatives in good yields . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-ethanamine, beta,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenation or nitration, using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1H-Indole-3-ethanamine, beta,2-diphenyl- has several scientific research applications:
Biology: The compound has been studied for its effects on cytokine production in human cells.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-ethanamine, beta,2-diphenyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the binding affinity of interleukin-1 beta (IL-1β) to its receptors (IL-1Rs), thereby affecting cytokine production . This modulation can either enhance or reduce pro-inflammatory cytokine production, depending on the specific derivatives and conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-indole: This compound is structurally similar and also exhibits biological activities.
3-Substituted-1H-indoles: These compounds have similar synthetic routes and chemical properties.
Uniqueness
1H-Indole-3-ethanamine, beta,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate cytokine production makes it particularly interesting for therapeutic applications .
Properties
Molecular Formula |
C22H20N2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C22H20N2/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17/h1-14,19,24H,15,23H2 |
InChI Key |
VWDKTWOKEKGMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(CN)C4=CC=CC=C4 |
Origin of Product |
United States |
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